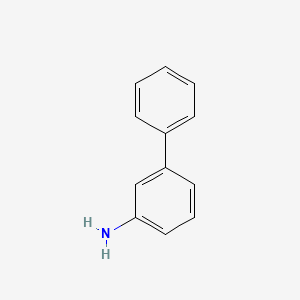

3-Aminobiphenyl

Overview

Description

3-Aminobiphenyl is an organic compound with the formula C6H5C6H4NH2. It is one of three monoamine derivatives of biphenyl. It is a colorless solid, although aged samples can appear colored .

Synthesis Analysis

This compound is obtained from 3-bromoaniline and phenylboronic acid by Suzuki coupling . Another synthesis method involves the reduction of 4-nitrobiphenyl, which is obtained by the nitration of biphenyl .Molecular Structure Analysis

The molecular formula of this compound is C12H11N, and its molecular weight is 169.22 g/mol .Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of this compound is the Suzuki coupling, which is a type of palladium-catalyzed cross coupling .Physical And Chemical Properties Analysis

This compound is a white solid with a density of 1.077 g/cm3. It has a melting point of 31–31.5 °C and a boiling point of 177–8 °C .Scientific Research Applications

Laser-Induced Fluorescence Spectra : The S1 ←S0 transitions in 3-aminobiphenyl were studied using laser-induced fluorescence, revealing its non-planar equilibrium geometry in the S1 state (Pirowska et al., 1999).

Environmental and Biological Monitoring : this compound, identified as genotoxic and/or carcinogenic, has been detected in environmental and biological samples using HPLC-ED with boron-doped diamond electrode (Pecková et al., 2009).

Carcinogenicity and Mutagenicity Studies : The weak carcinogenicity of this compound has been attributed to the lack of genotoxicity of its N-hydroxy derivative, as investigated in Ames test studies (Ioannides et al., 1989).

Ecotoxicological Impact : The toxicity of 4-aminobiphenyl (related to this compound) for aquatic organisms and mammalian cells has been assessed using various bioassays, indicating its potential environmental hazards (Jiangning et al., 2004).

Metabolic Studies : The metabolism of isomeric amino and acetamidobiphenyls, including this compound, has been studied, highlighting the role of oxidative processes in carcinogenic and mutagenic activities (Bayraktar et al., 2004).

Synthesis and Characterization : Various synthesis methods for 2-aminobiphenyls, including this compound, have been developed, with applications in creating new compounds and materials (Hofmann et al., 2014).

Chemical and Electropolymerization Studies : Poly(4-aminobiphenyl) synthesized chemically and electrochemically has been examined, showing different physical properties and conductivities, indicating potential applications in materials science (Chan et al., 1995).

Safety and Hazards

3-Aminobiphenyl is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation. In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water .

Mechanism of Action

Target of Action

3-Aminobiphenyl primarily targets the enzyme Amine oxidase [flavin-containing] A . This enzyme plays a crucial role in the oxidative deamination of biogenic and xenobiotic amines, which are important in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .

Mode of Action

It is known that aromatic amines like this compound can undergo n-hydroxylation, a metabolic activation process that increases their reactivity . This increased reactivity can lead to the formation of DNA adducts, which are covalent modifications of DNA that can interfere with normal cellular processes .

Biochemical Pathways

It is known that aromatic amines can be involved in various metabolic pathways, including those related to the metabolism of xenobiotics . The formation of DNA adducts by metabolically activated aromatic amines can disrupt normal DNA replication and transcription processes, potentially leading to mutations and cellular dysfunction .

Pharmacokinetics

It is known that aromatic amines can be absorbed and distributed throughout the body, where they can be metabolically activated to form reactive intermediates . These intermediates can then bind to DNA and other cellular macromolecules, potentially leading to toxic effects .

Result of Action

The primary molecular effect of this compound is the formation of DNA adducts, which can interfere with normal DNA replication and transcription processes . This can lead to mutations and cellular dysfunction, potentially contributing to the development of diseases such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other xenobiotics can affect the metabolic activation of this compound and the formation of DNA adducts . Additionally, factors such as pH and temperature can influence the stability of this compound and its metabolites .

properties

IUPAC Name |

3-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNOBADFTHUUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036825 | |

| Record name | 3-Aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2243-47-2, 41674-04-8 | |

| Record name | 3-Aminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041674048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P632PQP3U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

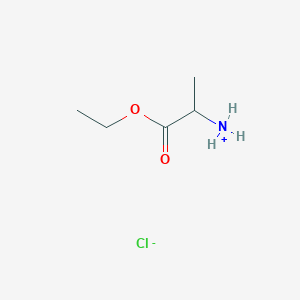

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the carcinogenic potential of 3-Aminobiphenyl compared to its isomers?

A1: While 4-Aminobiphenyl is a known carcinogen, this compound is considered a weak carcinogen, and 2-Aminobiphenyl is classified as a non-carcinogen. [, ]

Q2: What is the reason behind the weak carcinogenicity of this compound?

A2: Research suggests that the weak carcinogenicity of this compound may be due to the lack of genotoxicity of its N-hydroxy derivative, a key metabolite in the carcinogenic pathway. [] In contrast, N-hydroxy-4-Aminobiphenyl is a potent mutagen. []

Q3: How does the mutagenicity of this compound compare to its isomers and metabolites in the Ames test?

A3: In the Ames test, only 4-Aminobiphenyl showed mutagenicity, and only in the presence of a metabolic activation system. N-hydroxy-4-Aminobiphenyl was a potent direct mutagen, while N-hydroxy-3-Aminobiphenyl showed no mutagenicity. Interestingly, 3-nitrosobiphenyl, a metabolite of this compound, was a direct mutagen in the TA100 strain. []

Q4: What are the major metabolic pathways of this compound in vitro?

A4: Studies using rat liver microsomes have shown that this compound is primarily hydroxylated at the 2- and 4-ortho positions, and to a lesser extent at the 6-position. It can also be metabolized into hydroxylamine, nitroso, and nitro derivatives. []

Q5: How does the metabolism of 3-Acetamidobiphenyl differ from this compound?

A5: In contrast to this compound, 3-Acetamidobiphenyl is primarily metabolized into 3-acetamido-6-hydroxybiphenyl in rat liver microsomes. []

Q6: Can this compound be used as a biomarker for tobacco smoke exposure?

A6: While this compound hemoglobin adduct levels are significantly elevated in smokers compared to nonsmokers, [, , ] there is considerable overlap in the adduct levels between the two groups. [] This suggests that environmental sources other than tobacco smoke contribute significantly to this compound exposure. []

Q7: How do hemoglobin adduct levels of this compound compare between smokers of different tobacco types?

A7: Smokers of black tobacco show significantly higher levels of this compound adducts compared to smokers of blond tobacco. [, ]

Q8: What is unique about the structure of 2-Aminobiphenyl compared to its isomers?

A8: Unlike this compound and 4-Aminobiphenyl, 2-Aminobiphenyl exhibits a non-planar structure with a dihedral angle of 40 degrees. This non-planar conformation may hinder its interaction with the cytochrome P450 enzymes responsible for N-hydroxylation, a crucial step in the metabolic activation of aromatic amines. []

Q9: What are some synthetic routes to obtain this compound and its derivatives?

A9: Several methods have been developed for the synthesis of 3-Aminobiphenyls. One approach involves reacting a suitably substituted biphenyl precursor with a nitrogen-containing reagent. [, ]

Q10: What are the sources of this compound exposure for non-smokers?

A10: Although tobacco smoke is a significant source of this compound, environmental exposure through unknown sources also contributes significantly to its levels in non-smokers. [, ]

Q11: How can this compound be detected and quantified in various matrices?

A11: Analytical techniques such as gas chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography coupled with electrochemical detection (HPLC-ED) have been employed for the determination of this compound in samples such as cigarette smoke, urine, and water. [, , , , ]

Q12: Can this compound be selectively removed from cigarette smoke?

A12: Research has shown that molecularly imprinted polymers (MIPs) can be designed to selectively remove this compound from cigarette smoke. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7723370.png)